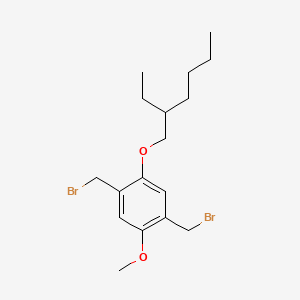

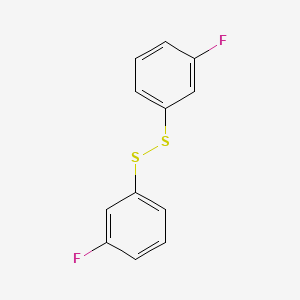

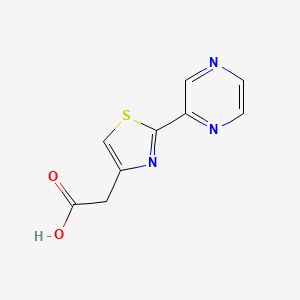

![molecular formula C17H14O5 B1333945 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- CAS No. 61429-81-0](/img/structure/B1333945.png)

3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-” is a chemical compound with the linear formula C27H20O8 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The compound “3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-” is a white to off-white solid . It is soluble in phosphate buffer, pH 7.1 (0.30 mM) .Applications De Recherche Scientifique

Anticancer Applications

This compound exhibits potential as a therapeutic agent in cancer treatment. Derivatives of benzofuranone, such as tetrahydroquinoline moieties, have been studied for their anticancer properties. They can act as NF-κB inhibitors, which are useful in anticancer drug research . The ability to modulate key pathways involved in cell proliferation and apoptosis makes this compound a candidate for further investigation in oncology.

Antibacterial and Antifungal Properties

The antibacterial activity of benzofuranone derivatives has been documented, particularly against Gram-positive organisms . These compounds can inhibit essential enzymes in bacterial protein biosynthesis, making them valuable in the development of new antibiotics. Their structure allows for selective inhibition of bacterial enzymes, which is a promising strategy for combating antibiotic resistance.

Anti-inflammatory and Immunological Modulation

Compounds containing the benzofuranone structure have shown anti-inflammatory effects and can modulate immune responses . This makes them relevant for treating various brain disorders where neuroinflammation is a key factor in the disease’s pathogenesis. They could potentially impact conditions involving microglial activation.

Antioxidant Activity

Benzofuranone derivatives have been screened for their antioxidant properties, which are crucial in protecting cells from oxidative stress . This property is significant for preventing age-related diseases and could be beneficial in skincare formulations to combat free radical damage.

Synthetic Intermediate for Complex Molecules

The benzofuranone structure serves as an important precursor for more complex molecules with bio-utilities . Its versatility in chemical reactions allows for the synthesis of a wide range of biologically active compounds, making it a valuable building block in medicinal chemistry.

Biosensing and Bioimaging

While not directly related to the exact compound , structurally similar compounds like indane-1,3-dione have been used in biosensing and bioimaging applications . This suggests potential research avenues for benzofuranone derivatives in these fields, given their structural versatility and reactivity.

Organic Electronics and Photopolymerization

Again, drawing parallels with related structures, benzofuranone derivatives could find applications in organic electronics and photopolymerization due to their electron-accepting properties . This opens up possibilities for their use in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications.

Safety and Hazards

Propriétés

IUPAC Name |

2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-13-5-3-4-10(17(13)21-2)8-15-16(19)12-7-6-11(18)9-14(12)22-15/h3-9,18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSYGPPHMQKVOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395217 |

Source

|

| Record name | 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- | |

CAS RN |

61429-81-0 |

Source

|

| Record name | 3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1333896.png)

![1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one](/img/structure/B1333899.png)